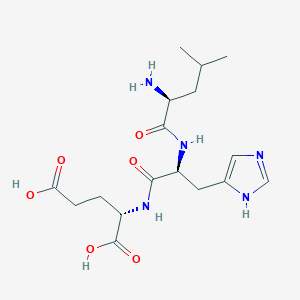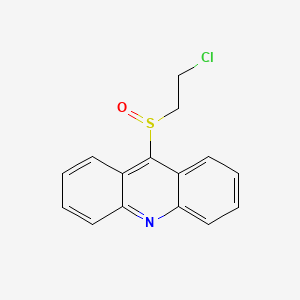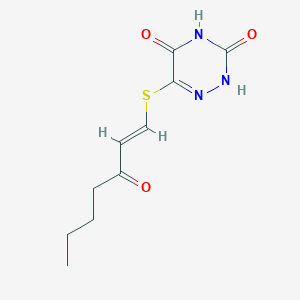
Ethylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylacridine is an organic compound belonging to the acridine family, characterized by a nitrogen-containing heterocyclic structure Acridines are known for their broad range of biological activities and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylacridine can be synthesized through several methods. One common approach involves the alkylation of acridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Acridine and ethyl halide (e.g., ethyl bromide or ethyl chloride)
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or dimethyl sulfoxide
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours
Industrial Production Methods: Industrial production of 1-ethylacridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.
化学反应分析
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions are common, where 1-ethylacridine reacts with electrophiles like halogens or nitro groups, leading to substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products:
- Oxidation products: Acridine derivatives with hydroxyl or carbonyl groups
- Reduction products: Dihydroacridine derivatives
- Substitution products: Halogenated or nitro-substituted acridines
科学研究应用
1-Ethylacridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Explored for its anticancer properties, particularly as a DNA intercalator that can inhibit the activity of topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1-ethylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the stabilization of DNA-topoisomerase complexes and ultimately causing cell death in rapidly dividing cells, such as cancer cells.
相似化合物的比较
1-Ethylacridine can be compared with other acridine derivatives, such as:
Acridine: The parent compound, known for its broad range of biological activities and industrial applications.
9-Aminoacridine: A derivative with potent antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness of 1-Ethylacridine: 1-Ethylacridine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other acridine derivatives.
属性
CAS 编号 |
875213-88-0 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI 键 |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




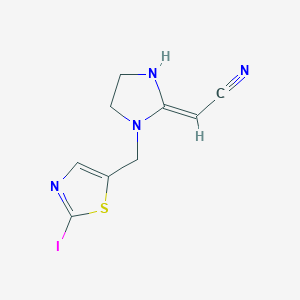
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
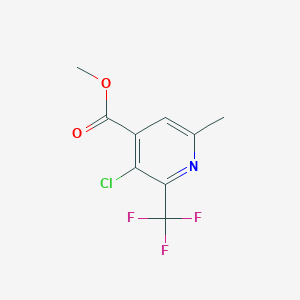
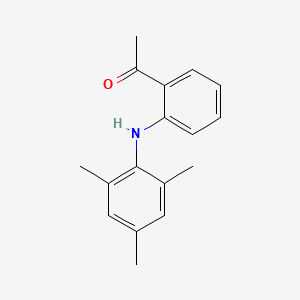
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
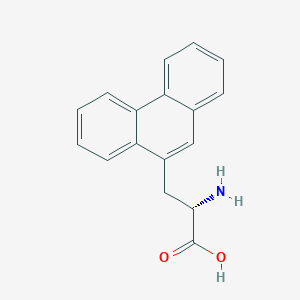
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
